molecular formula C14H21Cl2N3O B4723360 N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride

N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride

Cat. No. B4723360
M. Wt: 318.2 g/mol
InChI Key: NEFNIJFXGCIVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, also known as CPCA, is a chemical compound used in scientific research. It is a selective dopamine D3 receptor antagonist and has been studied for its potential in treating drug addiction, schizophrenia, and other neurological disorders.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been studied for its potential in treating drug addiction, schizophrenia, and other neurological disorders. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in treating human addiction. In addition, N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. Other potential applications of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride include the treatment of Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride works by selectively blocking dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior, and the D3 receptor has been implicated in drug addiction and other neurological disorders. By blocking this receptor, N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride reduces the reinforcing effects of drugs of abuse and may help to reduce drug-seeking behavior. In addition, N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride may have antipsychotic effects by blocking D3 receptors in the mesolimbic pathway, which is involved in the regulation of emotions and motivation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may be useful in treating human addiction. In addition, N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride has been shown to have antipsychotic effects in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. However, further research is needed to determine the full range of biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride in lab experiments is its selectivity for dopamine D3 receptors. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride is its potential toxicity. High doses of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride have been shown to cause liver damage in animal models, indicating that caution should be used when handling this compound.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride. One area of interest is the development of more selective dopamine D3 receptor antagonists with fewer side effects. Another area of interest is the use of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to determine the full range of biochemical and physiological effects of N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, as well as its potential for treating other neurological disorders beyond addiction and schizophrenia.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O.ClH/c1-11-3-4-12(15)9-13(11)16-14(19)10-18-7-5-17(2)6-8-18;/h3-4,9H,5-8,10H2,1-2H3,(H,16,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFNIJFXGCIVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.